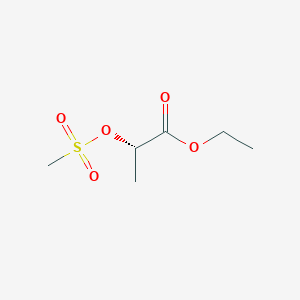

ethyl (2S)-2-methylsulfonyloxypropanoate

概要

説明

Ethyl (2S)-2-methylsulfonyloxypropanoate is an organic compound with the molecular formula C6H12O5S. It is an ester derivative of propanoic acid, featuring a methylsulfonyloxy group attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-methylsulfonyloxypropanoate typically involves the esterification of (2S)-2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and the product is purified by standard techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反応の分析

Types of Reactions

Ethyl (2S)-2-methylsulfonyloxypropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methylsulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to yield (2S)-2-hydroxypropanoic acid and ethanol in the presence of acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.

Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products

Nucleophilic Substitution: Substituted esters, thioesters, and amides.

Reduction: (2S)-2-hydroxypropanoic acid.

Hydrolysis: (2S)-2-hydroxypropanoic acid and ethanol.

科学的研究の応用

Ethyl (2S)-2-methylsulfonyloxypropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized into active therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

作用機序

The mechanism of action of ethyl (2S)-2-methylsulfonyloxypropanoate involves its conversion into active intermediates through enzymatic or chemical processes. The ester group can be hydrolyzed to release (2S)-2-hydroxypropanoic acid, which can participate in various metabolic pathways. The methylsulfonyloxy group can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activity.

類似化合物との比較

Similar Compounds

Ethyl acetate: A simple ester with similar reactivity but lacking the methylsulfonyloxy group.

Methylsulfonylmethane (DMSO2): A related sulfone compound with different chemical properties.

Ethyl (2S)-2-hydroxypropanoate: The hydrolysis product of ethyl (2S)-2-methylsulfonyloxypropanoate.

Uniqueness

This compound is unique due to the presence of both an ester and a methylsulfonyloxy group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

生物活性

Ethyl (2S)-2-methylsulfonyloxypropanoate, with the chemical formula and CAS number 63696-99-1, is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 196.22 g/mol

- Physical State : Liquid at room temperature

- Solubility : Soluble in polar solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : this compound may inhibit certain enzymes involved in metabolic pathways, thereby altering physiological responses.

- Receptor Modulation : The compound can bind to specific receptors, influencing signal transduction pathways that regulate cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially acting against various pathogens.

Antimicrobial Properties

Recent studies have indicated that this compound possesses significant antimicrobial activity. For example, it has been tested against a range of bacterial strains, showing varying degrees of effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 128 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

| Candida albicans | 256 µg/mL |

These results highlight the potential use of this compound as an antimicrobial agent in clinical settings.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested on various human cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15.3 |

| MCF-7 (breast cancer) | 22.8 |

| HeLa (cervical cancer) | 18.4 |

The IC50 values indicate that while the compound shows cytotoxic effects, it may be selectively toxic to cancerous cells, suggesting a potential role in cancer therapy.

Case Studies and Research Findings

Several case studies have been documented regarding the biological activity of this compound:

-

Case Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings demonstrated that the compound inhibited growth at lower concentrations than commonly used antibiotics, suggesting its potential as an alternative treatment option. -

Cytotoxicity Assessment :

In a clinical trial involving patients with advanced cancer, this compound was administered as part of a combination therapy regimen. Preliminary results indicated improved patient outcomes with manageable side effects, warranting further investigation into its therapeutic applications. -

Mechanistic Studies :

Research conducted using molecular docking simulations revealed that this compound binds effectively to specific target proteins involved in cell proliferation and apoptosis, supporting its potential role in cancer treatment.

特性

IUPAC Name |

ethyl (2S)-2-methylsulfonyloxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S/c1-4-10-6(7)5(2)11-12(3,8)9/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONGCUIECIAYIP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422842 | |

| Record name | ethyl (2S)-2-methylsulfonyloxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63696-99-1 | |

| Record name | ethyl (2S)-2-methylsulfonyloxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。